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Cat. No.: B8034509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allolactose, a β-1,6-glycosidic isomer of lactose, is a key biological molecule primarily known

as the natural inducer of the lac operon in Escherichia coli and other bacteria. Its ability to

modulate gene expression makes it a valuable tool in molecular biology and biotechnology for

inducing protein expression in various expression systems. Furthermore, as a specific

galactooligosaccharide (GOS), allolactose is of interest in the fields of prebiotics and

functional foods. The in vitro enzymatic synthesis of allolactose offers a controlled and efficient

method for producing this important disaccharide for research and development purposes.

This document provides a detailed protocol for the enzymatic synthesis of allolactose from

lactose using β-galactosidase, a readily available and well-characterized enzyme. The

synthesis relies on the transgalactosylation activity of β-galactosidase, where the enzyme

transfers a galactose moiety from lactose to another sugar molecule, in this case, another

lactose molecule or glucose, to form allolactose.

Principle of the Method
The enzymatic synthesis of allolactose is achieved through the transgalactosylation reaction

catalyzed by β-galactosidase. In this reaction, lactose serves as the galactosyl donor. The β-

galactosidase cleaves the β-1,4-glycosidic bond in lactose, forming a covalent enzyme-

galactose intermediate. This intermediate can then react with an acceptor molecule. While
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water can act as the acceptor, leading to the hydrolysis of lactose into glucose and galactose,

at high substrate concentrations, another sugar molecule, such as glucose or another lactose

molecule, can act as the acceptor. When the galactose moiety is transferred to the 6-hydroxyl

group of a glucose molecule (either free or within a lactose molecule), allolactose (galactose-

β-1,6-glucose) is formed.

Materials and Reagents
Enzyme: β-galactosidase from Kluyveromyces lactis (e.g., Lactozym 3000 L HP G) or a

mutant E. coli β-galactosidase with high transgalactosylation activity.

Substrate: D-(+)-Lactose monohydrate (high purity)

Buffer components:

Sodium phosphate monobasic (NaH₂PO₄)

Sodium phosphate dibasic (Na₂HPO₄)

Reaction termination: Sodium carbonate (Na₂CO₃) or heat inactivation.

Analytical Standards:

Allolactose

Lactose

Glucose

Galactose

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD) system

Purification equipment:

Activated charcoal
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Chromatography columns (e.g., size-exclusion or ion-exchange)

Lyophilizer

Experimental Protocols
Preparation of Reagents

Phosphate Buffer (0.1 M, pH 6.5):

Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.

To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions in the

appropriate ratio to achieve a pH of 6.5. The exact volumes can be determined using the

Henderson-Hasselbalch equation or a pH meter during titration.

Verify the final pH with a calibrated pH meter.

Lactose Solution (500 mg/mL):

Weigh the required amount of lactose monohydrate.

In a suitable container, dissolve the lactose in the prepared 0.1 M phosphate buffer (pH

6.5) to a final concentration of 500 mg/mL. Note that the final reaction concentration will be

250 mg/mL.

Gently heat and stir the solution to ensure complete dissolution.

Allow the solution to cool to the reaction temperature (50 °C).

β-Galactosidase Solution:

Prepare a stock solution of β-galactosidase in 0.1 M phosphate buffer (pH 6.5). The

concentration will depend on the specific activity of the enzyme preparation.

The final concentration in the reaction mixture should be 3 U/mL. One unit (U) of β-

galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0

µmole of o-nitrophenyl-β-D-galactopyranoside (ONPG) per minute at a specific pH and

temperature.
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Enzymatic Synthesis of Allolactose
Pre-heat the prepared 500 mg/mL lactose solution to 50 °C in a temperature-controlled water

bath or incubator.

To initiate the reaction, add an equal volume of the β-galactosidase solution (pre-warmed to

50 °C) to the lactose solution to achieve a final lactose concentration of 250 mg/mL and a

final enzyme concentration of 3 U/mL.

Incubate the reaction mixture at 50 °C with gentle agitation for 300 minutes.

To terminate the reaction, either:

Heat inactivation: Place the reaction vessel in a boiling water bath for 10 minutes to

denature the enzyme.

Chemical inactivation: Add 1 M sodium carbonate to raise the pH to a level that inactivates

the enzyme (e.g., pH > 9).

After termination, centrifuge the mixture to pellet any precipitated enzyme or other solids.

Collect the supernatant for analysis and purification.

Analysis of Reaction Products by HPAEC-PAD
The composition of the reaction mixture (allolactose, lactose, glucose, and galactose) can be

analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric

Detection (HPAEC-PAD).

Sample Preparation: Dilute the supernatant from the reaction mixture with deionized water to

a suitable concentration for HPAEC-PAD analysis. A 1:1000 dilution is a good starting point.

Chromatographic Conditions (Example):

Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex

CarboPac™ series).
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Mobile Phase: An isocratic or gradient elution using a sodium hydroxide (NaOH) solution

(e.g., 12-23 mM NaOH).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Quantification: Create a standard curve using known concentrations of allolactose, lactose,

glucose, and galactose standards to quantify the amount of each sugar in the reaction

mixture.

Purification of Allolactose
The purification of allolactose from the reaction mixture, which contains a high concentration

of unreacted lactose and other monosaccharides, can be challenging. A multi-step approach is

often necessary.

Removal of Monosaccharides:

Yeast Fermentation: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) that selectively

consumes glucose and galactose but not allolactose or lactose.

Separation of Allolactose from Lactose:

Activated Charcoal Chromatography: This method takes advantage of the differential

adsorption of di- and trisaccharides to activated carbon. A stepwise elution with increasing

concentrations of ethanol can be used to separate allolactose from lactose.

Size-Exclusion Chromatography (SEC): While challenging due to the similar molecular

weights of allolactose and lactose, SEC with a suitable resin may provide some

separation.

Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB

chromatography is an efficient continuous separation technique.

Final Purification and Desalting: The fractions containing purified allolactose can be

desalted using techniques like dialysis or further chromatographic steps.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/product/b8034509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8034509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


**Lyophilization

To cite this document: BenchChem. [Application Notes and Protocols for the In Vitro
Enzymatic Synthesis of Allolactose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8034509#protocol-for-the-in-vitro-enzymatic-
synthesis-of-allolactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b8034509#protocol-for-the-in-vitro-enzymatic-synthesis-of-allolactose
https://www.benchchem.com/product/b8034509#protocol-for-the-in-vitro-enzymatic-synthesis-of-allolactose
https://www.benchchem.com/product/b8034509#protocol-for-the-in-vitro-enzymatic-synthesis-of-allolactose
https://www.benchchem.com/product/b8034509#protocol-for-the-in-vitro-enzymatic-synthesis-of-allolactose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8034509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8034509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

